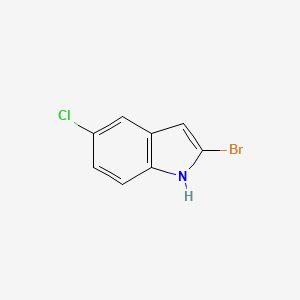

1H-Indole, 2-bromo-5-chloro-

Vue d'ensemble

Description

“1H-Indole, 2-bromo-5-chloro-” is a derivative of indole where one or more hydrogen atoms have been replaced by other groups . Indole is an aromatic heterocycle with a bicyclic structure, consisting of a six-membered benzene ring fused to a five-membered pyrrole ring .

Synthesis Analysis

The synthesis of indole derivatives has been a subject of interest among researchers due to their biological and clinical applications . For instance, the Fischer indole synthesis of the optically active cyclohexanone and phenylhydrazine hydrochloride using methanesulfonic acid under reflux in methanol gave the corresponding tricyclic indole in a good yield .

Molecular Structure Analysis

The molecular structure of “1H-Indole, 2-bromo-5-chloro-” is similar to that of indole, with the addition of bromine and chlorine atoms at the 2nd and 5th positions respectively . The presence of these halogens may influence the compound’s reactivity and biological activity.

Chemical Reactions Analysis

Indole derivatives are known to undergo various chemical reactions. For instance, electrophilic substitution occurs readily on indole due to excessive π-electrons delocalization . The presence of bromine and chlorine atoms in “1H-Indole, 2-bromo-5-chloro-” may further influence its reactivity.

Applications De Recherche Scientifique

Anti-inflammatory and Analgesic Applications

Indole derivatives have been evaluated for their in vivo anti-inflammatory and analgesic activities . This includes studies on benzothiazole containing benzene sulphonamide and carboxamide derivatives .

Antitubercular Activity

Indole-based compounds have been investigated for their antitubercular activity against Mycobacterium tuberculosis and Mycobacterium bovis in both active and dormant states .

Cancer Treatment

The application of indole derivatives in the treatment of cancer cells has attracted increasing attention. These compounds show various biologically vital properties that are beneficial in combating different types of cancer .

Antimicrobial Properties

Indoles, both natural and synthetic, are known for their significant antimicrobial properties , which make them valuable in the development of new treatments for microbial infections .

Synthesis of Organic Compounds

Indoles serve as versatile scaffolds for the synthesis of various organic compounds due to their biological and pharmaceutical activities. This includes their use in multicomponent reactions to create complex structures .

Biotechnological Production

Strategies for fermentative indole production have been described, utilizing bacterial tryptophanase or plant/bacterial indole-3-glycerol-phosphate lyases, which support indole production from indole-3-glycerol-phosphate in a retroaldol reaction .

Safety And Hazards

While specific safety and hazard information for “1H-Indole, 2-bromo-5-chloro-” is not available, it is generally recommended to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes when handling similar compounds . Personal protective equipment should be used, and adequate ventilation should be ensured .

Orientations Futures

Indole derivatives have diverse biological activities and have immense potential to be explored for newer therapeutic possibilities . The investigation of novel methods of synthesis has attracted the attention of the chemical community . Therefore, “1H-Indole, 2-bromo-5-chloro-” could be a promising candidate for future research in drug discovery and development.

Propriétés

IUPAC Name |

2-bromo-5-chloro-1H-indole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5BrClN/c9-8-4-5-3-6(10)1-2-7(5)11-8/h1-4,11H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JGTIBZIHRZQNLP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1Cl)C=C(N2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5BrClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.49 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

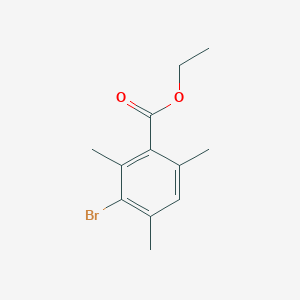

Product Name |

1H-Indole, 2-bromo-5-chloro- | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

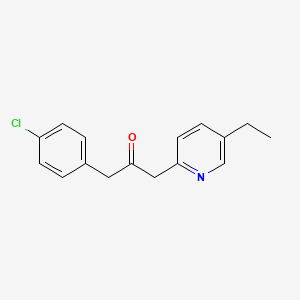

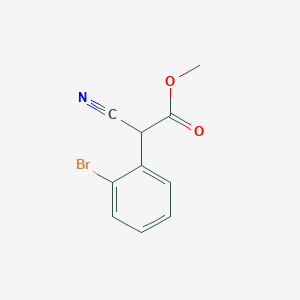

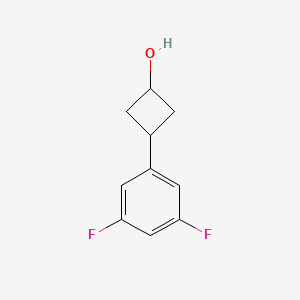

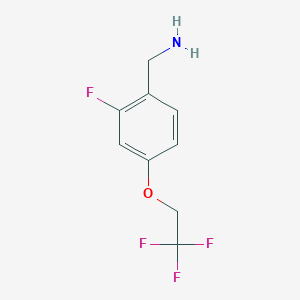

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(6-(Trifluoromethyl)imidazo[1,2-a]pyridin-2-yl)methanol](/img/structure/B1457492.png)

![2-{2-[(Pentan-3-yl)amino]-1,3-thiazol-4-yl}acetic acid](/img/structure/B1457507.png)

![[4-Methyl-2-(thiophen-2-yl)phenyl]methanamine](/img/structure/B1457510.png)